N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, by binding to it .
Biochemical Pathways
The compound affects the metabolic pathways involving Cytochrome P450 2A6. This enzyme is involved in the metabolism of various substances, including some drugs and toxins . By inhibiting this enzyme, the compound can alter the metabolism of these substances.
Pharmacokinetics
It is known that the compound can bind to cytochrome p450 2a6 . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability, are areas of ongoing research .
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibition of Cytochrome P450 2A6. This can result in altered metabolism of substances that are normally metabolized by this enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to bind to its target and inhibit its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.
Synthesis of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is typically formed through the reduction of a furan ring using hydrogenation or other reducing agents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics such as thermal stability, conductivity, and reactivity, making it useful in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide: Unique due to the presence of both furan and pyridine rings.
N-(pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide:
N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, which can alter its chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of furan, pyridine, and tetrahydrofuran rings. This combination imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1,3,5,7-8,10,14H,2,4,6,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRXGMMJWEHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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